molecular formula C10H8ClN3O B1467182 1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1493659-46-3

1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1467182
CAS No.: 1493659-46-3
M. Wt: 221.64 g/mol
InChI Key: BEXZFRLJUSLDMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a specialized chemical building block designed for medicinal chemistry and drug discovery research. Its structure integrates two key pharmacophoric elements: the 1,2,3-triazole ring and a versatile aldehyde functional group. The 1,2,3-triazole scaffold is widely recognized in scientific literature for its role in the development of bioactive molecules and its prevalence in click chemistry applications, which are crucial for constructing complex molecular architectures through highly efficient and selective reactions . The aldehyde group at the 4-position is a highly reactive handle that enables further synthetic diversification. It can undergo a range of transformations, such as condensation reactions to form Schiff bases, or reduction to alcohols, making it an invaluable intermediate for creating libraries of derivatives for structure-activity relationship (SAR) studies . The specific substitution pattern on the triazole ring, featuring a 2-chloro-4-methylphenyl group, is designed to influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets. Researchers are actively exploring similar 1,2,3-triazole-4-carboxamide derivatives as potent and selective inhibitors of therapeutic targets like the Pregnane X Receptor (PXR), with some analogs demonstrating activity in the low nanomolar range . This suggests that this compound serves as a key precursor in the design of novel enzyme inhibitors and receptor modulators. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers should consult safety data sheets and handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-(2-chloro-4-methylphenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c1-7-2-3-10(9(11)4-7)14-5-8(6-15)12-13-14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXZFRLJUSLDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(N=N2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in treating various diseases, particularly cancer.

  • Molecular Formula : C10H8ClN3O
  • Molecular Weight : 237.64 g/mol
  • CAS Number : Not specified in the sources.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate azides with alkyne precursors through the Huisgen cycloaddition method. This reaction produces triazole derivatives that can be further functionalized to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (breast)2.70Induces apoptosis and disrupts microtubule assembly
HCT116 (colon)0.43Inhibits proliferation and induces apoptosis
HepG2 (liver)5.04Increases reactive oxygen species (ROS) levels
A549 (lung)4.76Alters cell cycle distribution and promotes apoptosis

These findings indicate that the compound's mechanism may involve the induction of oxidative stress and modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.25Bactericidal effect
Escherichia coli0.50Inhibitory effect
Candida albicans0.30Fungicidal activity

The compound's ability to inhibit biofilm formation and kill pathogenic isolates suggests its potential use in treating infections caused by resistant strains .

Case Studies

Several case studies have reported on the efficacy of triazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study evaluated the effects of triazole derivatives on MDA-MB-231 cells and found that compounds similar to this compound significantly enhanced caspase activity and induced morphological changes indicative of apoptosis .
  • Infection Control : Clinical trials have shown that triazole compounds can effectively reduce bacterial load in patients with chronic infections, suggesting their utility as adjunct therapies in antibiotic-resistant cases .

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity
    • Triazole derivatives have been identified as potential anticancer agents due to their ability to inhibit thymidylate synthase, a key enzyme in DNA synthesis. Compounds similar to 1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 and HepG2 .
    • A study demonstrated that triazole-based compounds could induce apoptosis in cancer cells through the inhibition of critical metabolic pathways .
  • Antimicrobial Properties
    • The triazole ring structure is known for its antimicrobial properties. Research indicates that derivatives of 1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole can exhibit activity against bacteria such as Staphylococcus aureus and Escherichia coli . These findings suggest potential applications in developing new antibiotics.
  • Anti-inflammatory Effects
    • Some studies suggest that triazole compounds may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Agricultural Applications

  • Fungicides
    • Triazoles are widely used in agriculture as fungicides due to their efficacy against a broad spectrum of fungal pathogens. The incorporation of the 1H-triazole moiety into agricultural chemicals can enhance their antifungal activity .
  • Plant Growth Regulators
    • Research has indicated that certain triazole derivatives can act as plant growth regulators, influencing growth patterns and stress responses in plants .

Material Science Applications

  • Polymer Chemistry
    • The unique properties of triazoles allow them to be used as building blocks in polymer synthesis. Their incorporation into polymeric materials can enhance thermal stability and mechanical strength .
  • Nanotechnology
    • Triazole derivatives are being explored for use in nanomaterials due to their ability to stabilize metal nanoparticles and enhance their catalytic properties .

Synthesis Techniques

The synthesis of this compound typically involves:

  • The use of click chemistry methods which allow for efficient formation of the triazole ring under mild conditions.
  • Reactions involving azides and alkynes are common, where the compound can be synthesized through a one-pot reaction strategy that minimizes by-products and maximizes yield .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of triazole derivatives, compound 9 was found to exhibit IC50 values significantly lower than standard chemotherapeutics like doxorubicin. This highlights the potential of triazoles in cancer therapy .

Case Study 2: Antimicrobial Efficacy

A series of synthesized triazoles were tested against common bacterial strains. Results indicated that certain derivatives showed remarkable inhibition rates comparable to existing antibiotics, suggesting their utility in developing new antimicrobial agents .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The physicochemical properties of 1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde are influenced by its electron-withdrawing chloro (-Cl) and weakly electron-donating methyl (-CH3) substituents. These groups modulate electronic effects, solubility, and molecular interactions. Below is a comparative table with structurally related triazole carbaldehydes:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Effects Key Physical Properties
1-(2-Chloro-4-methylphenyl)-... (Target) C₁₀H₈ClN₃O 225.64* EWG (Cl), W-EDG (CH₃) Higher lipophilicity (logP ~2.8†)
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde C₉H₆FN₃O 191.16 EWG (F) Moderate electrophilicity
1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde C₁₀H₉N₃O₂ 203.20 EDG (OCH₃) Reduced aldehyde reactivity
1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde C₉H₆ClN₃O 207.62 EWG (Cl) High crystallinity

*Calculated based on formula; †Estimated using analogous data.

Key Insights :

  • Electrophilicity : The target compound’s chloro group enhances the electrophilicity of the aldehyde compared to methoxy-substituted derivatives, facilitating nucleophilic additions (e.g., Wittig reactions, imine formations) .

Preparation Methods

Synthesis of 1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole Core

The synthesis typically starts from 2-chloro-4-methylphenyl azide and an alkyne precursor via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction widely used for assembling 1,2,3-triazoles. This method provides regioselective formation of the 1,4-disubstituted triazole ring.

  • Step 1: Preparation of 2-chloro-4-methylphenyl azide
    • Starting from 2-chloro-4-methylaniline, diazotization followed by azide substitution yields the corresponding aryl azide.
  • Step 2: CuAAC reaction
    • The aryl azide reacts with an alkyne such as propargyl alcohol or a protected alkyne derivative under Cu(I) catalysis to form the 1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole intermediate.

Introduction of the Aldehyde Group at the 4-Position of the Triazole Ring

The formylation at the 4-position of the triazole is achieved through directed lithiation followed by electrophilic quenching:

  • Step 3: Directed lithiation
    • The triazole intermediate is treated with a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to generate a lithiated intermediate at the 4-position.
  • Step 4: Electrophilic formylation
    • The lithiated species is then reacted with an electrophilic formyl source such as dimethylformamide (DMF) or paraformaldehyde.
    • After aqueous workup, the aldehyde functionality is introduced at the 4-position, yielding this compound.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Diazotization & Azide formation 2-chloro-4-methylaniline, NaNO2, HCl, NaN3, 0–5 °C 70–85 Careful temperature control to avoid side reactions
2 CuAAC cycloaddition CuSO4/sodium ascorbate catalyst, alkyne, room temp, ethanol/water 80–95 High regioselectivity for 1,4-disubstituted triazole
3 Lithiation n-BuLi or LDA, THF, -78 °C Quantitative Strict anhydrous conditions required
4 Formylation DMF or paraformaldehyde, -78 °C to 0 °C 60–75 Quenching with aqueous acid to isolate aldehyde

Research Findings and Optimization Notes

  • The CuAAC reaction is highly efficient and tolerant of various functional groups, making it the preferred method for assembling the triazole core with the aryl substituent.
  • The lithiation step requires precise temperature control and dry solvents to avoid protonation or side reactions.
  • The choice of electrophilic formylating agent affects the yield and purity of the aldehyde product. DMF is commonly used due to ease of handling and good reactivity.
  • Purification is typically achieved by column chromatography or recrystallization from suitable solvents such as ethyl acetate or hexanes.
  • Side reactions such as over-lithiation or multiple substitutions can be minimized by stoichiometric control of the base and electrophile.

Comparative Analysis of Preparation Methods

Method Aspect Advantages Disadvantages
CuAAC for triazole formation High regioselectivity, mild conditions Requires azide precursor preparation
Lithiation/formylation Direct functionalization at desired position Sensitive to moisture, requires low temperature
Alternative formylation methods (e.g., Vilsmeier-Haack) Potentially simpler reagents Lower regioselectivity, possible side reactions

Q & A

Q. What are the common synthetic routes for preparing 1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous triazole carbaldehydes are synthesized via the Vilsmeier–Haack reaction, where a pyrazole or triazole precursor reacts with a chloro-substituted aromatic compound in the presence of a catalyst like K₂CO₃ . Key steps include:

  • Activation of the aromatic ring using electron-withdrawing groups (e.g., chloro, methyl).
  • Cyclization under controlled temperature (often 60–80°C) to form the triazole core.
  • Purification via column chromatography or recrystallization .
Example Protocol
React 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde with phenol derivatives in K₂CO₃/DMF at 80°C for 12 hours .

Q. How is the purity and structural integrity of this compound validated in academic research?

Analytical methods include:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and regiochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereoelectronic effects . For example, the molecular formula C₁₀H₉ClN₃O (MW = 187.20 g/mol) can be confirmed via HRMS .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of triazole carbaldehydes?

Regioselectivity is influenced by:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., Cl) direct nucleophilic attack to specific positions .
  • Catalyst choice : Basic catalysts (e.g., K₂CO₃) favor nucleophilic substitution, while acidic conditions may promote alternative pathways. Computational modeling (DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals .

Q. How do spectroscopic data resolve contradictions in structural assignments for this compound?

Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example:

  • ¹H NMR coupling constants distinguish between axial and equatorial conformers in the triazole ring.
  • IR carbonyl stretches (1680–1720 cm⁻¹) confirm aldehyde functionality and rule out keto-enol tautomerism . A comparative study of deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) can isolate solvent-induced shifts .

Q. What computational methods are used to predict the reactivity of this compound in medicinal chemistry?

  • Molecular docking : Screens interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability).
  • QSAR modeling : Correlates substituent effects (e.g., Cl, CH₃) with bioactivity .
Key Computational Parameters
logP (octanol-water) : ~2.1 (predicted via PubChem)
Polar surface area : 65 Ų (indicates moderate membrane permeability)

Q. How does the electronic nature of the 2-chloro-4-methylphenyl group influence the compound’s stability under experimental conditions?

  • The chloro group increases electrophilicity at the triazole core, enhancing reactivity in cross-coupling reactions.
  • The methyl group provides steric hindrance, reducing undesired side reactions (e.g., dimerization). Stability studies under varying pH and temperature (e.g., 25°C vs. 40°C) can quantify degradation kinetics .

Hypothesis-Driven Research Questions

Q. What experimental evidence supports the potential of this compound as a kinase inhibitor scaffold?

Structural analogs (e.g., 5-amino-1-aryl-triazole-4-carboxamides) show kinase inhibition via hydrogen bonding with ATP-binding pockets. Key steps to validate:

  • Enzyme inhibition assays (e.g., IC₅₀ determination for kinases like EGFR or CDK2).
  • Crystallographic studies to map binding interactions .

Q. Can this compound act as a precursor for photoactive materials?

The aldehyde moiety enables conjugation with photoactive groups (e.g., porphyrins or fluorescein). Experimental validation includes:

  • UV-Vis spectroscopy to monitor absorption shifts after functionalization.
  • Fluorescence quenching assays to assess energy transfer efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.